4-(2,4-Dichlorophenyl)-2-fluorophenol
Overview
Description
4-(2,4-Dichlorophenyl)-2-fluorophenol is an organic compound that features a phenol group substituted with two chlorine atoms and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2-fluorophenol typically involves the chlorination and fluorination of phenol derivatives. One common method includes the chlorination of phenol to produce 2,4-dichlorophenol, followed by a fluorination reaction to introduce the fluorine atom at the ortho position relative to the hydroxyl group. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or thionyl chloride and fluorinating agents like hydrogen fluoride or fluorine gas. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-2-fluorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to simpler phenol derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution, while electrophilic substitution may require acidic conditions and catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler phenol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
4-(2,4-Dichlorophenyl)-2-fluorophenol has several scientific research applications:
Environmental Science: It is studied for its role in the degradation of pollutants and its potential use in water treatment processes
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-fluorophenol involves its interaction with various molecular targets. In environmental applications, it acts as a precursor for the formation of reactive intermediates that can degrade pollutants. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorophenol: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: A related compound with additional functional groups, used in different applications
Uniqueness
4-(2,4-Dichlorophenyl)-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative environments. These properties make it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGWWVOYDZJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684440 | |
Record name | 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-04-6 | |
Record name | 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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